Physicochemical Differentiation: Lipophilicity and Polar Surface Area of N-Ethyl-2-fluorobenzamide
The ortho-fluorine substitution pattern of N-ethyl-2-fluorobenzamide confers a specific lipophilicity profile, quantified by a calculated LogP of 1.97 . This value is lower than the LogP of 2.4 calculated for the analogous N-propyl derivative (2-fluoro-N-propylbenzamide), which has a longer alkyl chain . This difference in lipophilicity is crucial, as it influences membrane permeability and non-specific protein binding. The compound's topological polar surface area (PSA) is calculated to be 29.1 Ų, which provides a baseline for its potential oral bioavailability and blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.97 |
| Comparator Or Baseline | N-propyl-2-fluorobenzamide: 2.4 |
| Quantified Difference | Target compound has 0.43 lower LogP |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced off-target binding in biological assays, making N-ethyl-2-fluorobenzamide a more favorable starting point for lead optimization in medicinal chemistry campaigns.
